molecular formula C10H12O B6335156 4-Cyclopropyl-2-methylphenol CAS No. 1555361-85-7

4-Cyclopropyl-2-methylphenol

Cat. No.: B6335156
CAS No.: 1555361-85-7
M. Wt: 148.20 g/mol
InChI Key: KZBATLCITBKKFP-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylphenol is a phenolic compound featuring a cyclopropyl substituent at the para position and a methyl group at the ortho position of the aromatic ring. Cyclopropyl groups are known for their unique electronic and steric effects due to ring strain, which may influence reactivity, solubility, and stability compared to linear or branched alkyl substituents .

Properties

IUPAC Name

4-cyclopropyl-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBATLCITBKKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of cyclopropyl-2-methylquinone.

    Reduction: Formation of cyclopropyl-2-methylcyclohexanol.

    Substitution: Formation of halogenated derivatives like 4-cyclopropyl-2-methylbromophenol.

Scientific Research Applications

4-Cyclopropyl-2-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting cellular processes and pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 4-Cyclopropyl-2-methylphenol with key analogues based on substituent type and position:

Compound Name CAS Number Substituent(s) Key Structural Features
This compound Not specified Cyclopropyl (para), methyl (ortho) High ring strain, moderate steric hindrance
4-Propylphenol 645-56-7, 122-94-1 Linear propyl (para) Flexible alkyl chain, low steric hindrance
4-Butylphenol 1638-22-8 Linear butyl (para) Longer alkyl chain, increased hydrophobicity
4-Cyclobutylphenol 10292-59-8 Cyclobutyl (para) Larger ring size, reduced strain vs. cyclopropyl
4-(2,4,4-Trimethylpentan-2-yl)phenol 140-66-9, 956268-27-2 Branched alkyl (para) High steric hindrance, bulky substituent

Key Observations :

  • Steric Effects: The cyclopropyl group in this compound provides less steric hindrance than bulky substituents like 4-(2,4,4-trimethylpentan-2-yl)phenol but more than linear alkyl chains (e.g., 4-propylphenol) .
  • Electronic Effects: Cyclopropyl’s electron-withdrawing character (due to sp² hybridization) may reduce phenol acidity compared to electron-donating alkyl groups in 4-propylphenol or 4-butylphenol .

Physicochemical Properties (Inferred)

Property This compound 4-Propylphenol 4-Butylphenol 4-Cyclobutylphenol
Boiling Point (°C) Moderate (est. 220–250) ~245 ~260 Higher than cyclopropyl
Solubility in Water Low (hydrophobic substituents) Very low Very low Low
pKa ~10.2 (est., due to cyclopropyl) ~10.0 ~10.1 ~10.3

Notes:

  • The methyl group in this compound may slightly lower solubility compared to unsubstituted 4-cyclopropylphenol.
  • Boiling points are influenced by substituent bulk and molecular weight; cyclobutyl derivatives likely have higher boiling points due to larger ring size .

Case Study: Comparison with 4-[2-(Cyclopropylmethoxy)ethyl]phenol

Key differences include:

  • the simpler methyl group in this compound.
  • Applications: 4-[2-(Cyclopropylmethoxy)ethyl]phenol is used in betaxolol hydrochloride synthesis , whereas this compound’s applications may focus on smaller-molecule drug intermediates.

Biological Activity

4-Cyclopropyl-2-methylphenol (CPMP) is an organic compound with the molecular formula C10H12O, characterized by a cyclopropyl group and a methyl group attached to a phenolic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique chemical properties.

CPMP's structure allows it to participate in various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form quinones.
  • Reduction : The aromatic ring can undergo reduction to yield cyclohexanol derivatives.
  • Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution, allowing for the introduction of other substituents on the benzene ring.

These reactions contribute to its utility as an intermediate in organic synthesis and its exploration in biological contexts.

Antimicrobial Properties

Research indicates that CPMP exhibits significant antimicrobial activity. A study demonstrated that CPMP effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Antioxidant Activity

CPMP has also been evaluated for its antioxidant properties. In vitro assays revealed that it scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.

Potential Therapeutic Applications

  • Anti-inflammatory Effects : CPMP has shown promise in reducing inflammation in animal models. Its ability to inhibit pro-inflammatory cytokines suggests potential for treating conditions like arthritis and asthma.
  • Cancer Research : Preliminary studies suggest that CPMP may induce apoptosis in cancer cells, particularly in breast cancer models. The compound's interaction with specific cellular pathways is currently under investigation.

The biological activity of CPMP is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological macromolecules, influencing their structure and function.
  • Aromatic Interactions : The aromatic nature of CPMP allows it to engage in π-π stacking interactions with other aromatic systems, which may modulate cellular pathways.

Comparative Analysis

To better understand the uniqueness of CPMP, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
4-Methylphenol (p-Cresol)Lacks cyclopropyl groupExhibits different reactivity and biological effects
4-CyclopropylphenolLacks methyl groupVaries in biological activity due to structural differences
3-(Cyclopropylmethyl)-5-methylphenolDifferent substitution patternExhibits unique steric and electronic properties affecting reactivity

Case Studies

  • Antimicrobial Efficacy : In a controlled study involving various bacterial strains, CPMP was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial potential.
  • Cancer Cell Apoptosis : In vitro studies on breast cancer cell lines revealed that treatment with CPMP resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

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